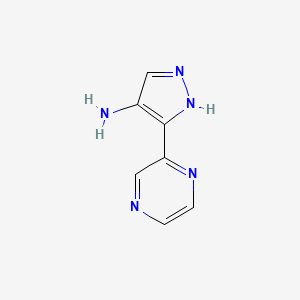

3-(PYRAZIN-2-YL)-1H-PYRAZOL-4-AMINE

Description

Significance of Pyrazole (B372694) and Pyrazine (B50134) Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. researchgate.netontosight.ai Its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. nih.govmdpi.com The presence of the pyrazole ring in blockbuster drugs like the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil (B151) highlights its importance in successful drug design. researchgate.netnih.gov The versatility of the pyrazole ring allows for structural modifications that can fine-tune the compound's binding affinity and selectivity to specific biological targets, such as protein kinases, which are crucial in cancer therapy. ontosight.ai

Similarly, pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a key component in numerous biologically active compounds. researchgate.netgoogle.com Pyrazine derivatives are associated with a variety of pharmacological activities, including anticancer, antibacterial, and diuretic effects. google.comarabjchem.org The pyrazine ring's ability to participate in hydrogen bonding and other molecular interactions makes it a valuable component for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.net The fusion or combination of these two potent heterocyclic systems—pyrazole and pyrazine—offers a promising strategy for the development of novel therapeutic agents with unique biological profiles. mdpi.com

Structural Context and Academic Relevance of 3-(Pyrazin-2-yl)-1H-pyrazol-4-amine

The chemical compound This compound represents a direct fusion of the pyrazole and pyrazine rings, creating a unique molecular architecture. Its structure features a pyrazine ring attached to the third position of a 1H-pyrazole ring, which in turn bears an amine group at the fourth position.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇N₅ |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 896467-28-0 |

This data is compiled from available chemical databases. nih.govbldpharm.com

The academic relevance of this specific compound lies in its potential to act as a scaffold for developing new drugs. While direct and extensive research on this compound is limited, the known activities of its constituent heterocycles and related hybrid molecules suggest a strong basis for its investigation. For instance, various pyrazolo[3,4-b]pyrazine derivatives, which share a similar fused ring system, have been synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents. researchgate.net

Research Rationale and Scope of Investigation for the Chemical Compound

The primary rationale for investigating this compound stems from the established pharmacological importance of both pyrazole and pyrazine scaffolds. The combination of these two rings into a single molecule could lead to synergistic or novel biological activities. The amino group on the pyrazole ring provides a crucial point for further chemical modification, allowing for the creation of a library of derivatives with potentially enhanced potency and selectivity.

The scope of investigation for this compound would logically focus on several key areas of medicinal chemistry. Given the prevalence of pyrazole and pyrazine derivatives in oncology research, a primary avenue of study would be its potential as an anticancer agent, particularly as an inhibitor of protein kinases. ontosight.ainih.gov Furthermore, considering the antimicrobial properties associated with both parent heterocycles, screening for antibacterial and antifungal activity would be a valid research direction. arabjchem.org The anti-inflammatory potential also warrants investigation, as many pyrazole-containing compounds have shown efficacy in this area. bohrium.com

Future research would likely involve the synthesis of a series of analogues to establish a structure-activity relationship (SAR). This would involve modifying the pyrazole and pyrazine rings with different substituents to optimize the compound's biological activity and drug-like properties.

Structure

3D Structure

Properties

IUPAC Name |

5-pyrazin-2-yl-1H-pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-5-3-11-12-7(5)6-4-9-1-2-10-6/h1-4H,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCVLPMBYIUKJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C2=C(C=NN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896467-28-0 | |

| Record name | 3-(pyrazin-2-yl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity Profiling and Mechanistic Elucidation of 3 Pyrazin 2 Yl 1h Pyrazol 4 Amine Analogues

Enzyme and Receptor Target Modulation

The core structure of 3-(pyrazin-2-yl)-1H-pyrazol-4-amine serves as a versatile scaffold for the development of potent and selective kinase inhibitors. Analogues of this compound have demonstrated significant activity against a range of kinases, playing crucial roles in signal transduction pathways implicated in various diseases.

Kinase Inhibition Spectrum

The aminopyrazole core, particularly when combined with a pyrazine (B50134) moiety, has been a focal point in the design of kinase inhibitors. Research into analogues has uncovered a broad spectrum of activity, with specific compounds showing potent inhibition of Spleen Tyrosine Kinase (Syk), Checkpoint Kinase 1 (CHK1), Janus-Associated Kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and Casein Kinases (CK1δ/ε).

Analogues of this compound have been identified as potent inhibitors of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase crucial for signal transduction in hematopoietic cells. Syk plays a central role in the signaling pathways of various immune receptors, including the B-cell receptor (BCR) and Fc receptors.

A series of novel 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine derivatives, which are structurally related to the core compound, have demonstrated high potency as Syk inhibitors. One notable analogue effectively suppressed the phosphorylation of the downstream effector, PLCγ2, in Ramos cells, a human Burkitt's lymphoma cell line. This indicates a direct modulation of the Syk-mediated signaling cascade.

Table 1: Syk Inhibition by an Analogue of this compound

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase in the DNA damage response network. The inhibition of CHK1 is a therapeutic strategy to sensitize cancer cells to DNA-damaging agents. Analogues of this compound have shown significant modulatory effects on CHK1.

Specifically, a series of N-(pyrazin-2-yl)pyrimidin-4-amines were developed and evaluated for their CHK1 inhibitory activity. nih.gov Optimization of this scaffold led to compounds with high potency and selectivity for CHK1 over the related CHK2 kinase. nih.gov For instance, the incorporation of a 4-(aminomethyl)piperidine (B1205859) substituent into the N-(pyrazin-2-yl)pyrimidin-4-amine core resulted in a compound with excellent CHK1 potency. nih.gov Further studies on 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles also yielded highly selective CHK1 inhibitors. nih.gov One such compound demonstrated an IC50 of approximately 10 μM against CDK1, while showing potent CHK1 inhibition, indicating good selectivity. nih.gov

Table 2: CHK1 Inhibition by Analogues of this compound

The Janus-Associated Kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of cytokine signaling pathways that regulate immune responses and hematopoiesis. Research has focused on developing selective JAK inhibitors, and analogues of this compound have emerged as promising candidates.

A series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives were synthesized and found to be potent inhibitors of JAK2 and JAK3. nih.gov One compound from this series, 10e, exhibited strong inhibitory activity against both JAK2 and JAK3, with IC50 values of 0.166 μM and 0.057 μM, respectively. nih.gov This compound also demonstrated the ability to down-regulate the phosphorylation of downstream STAT3 and STAT5 proteins. nih.gov Another study on a dual inhibitor of JAK1 and TYK2, which incorporates a 1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl moiety, showed high potency for JAK1 (IC50 = 17 nM) and TYK2 (IC50 = 23 nM) with selectivity over JAK2 (IC50 = 77 nM) and JAK3 (IC50 = 6494 nM). acs.org

Table 3: JAK Family Inhibition by Analogues of this compound

Cyclin-Dependent Kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Analogues based on the pyrazolopyrimidine scaffold have shown potent inhibitory activity against CDKs, particularly CDK2.

A series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives were developed as CDK2 inhibitors. nih.gov One compound in this series demonstrated a potent CDK2 inhibitory constant (Ki) of 0.005 µM and exhibited selectivity over other CDKs. nih.gov This compound was found to reduce the phosphorylation of the retinoblastoma protein, a key substrate of CDK2, and induce cell cycle arrest. nih.gov Additionally, pyrazolyl-s-triazine derivatives have been investigated as dual inhibitors of EGFR and CDK2, with one compound showing 91.4% inhibition of CDK2 at a concentration of 10 μM. frontiersin.org

Table 4: CDK Inhibition by Analogues of this compound

The Casein Kinase 1 (CK1) family of serine/threonine kinases, particularly isoforms δ and ε, are implicated in the regulation of various cellular processes, and their inhibitors are being explored for the treatment of neurodegenerative diseases and cancer. nih.govuni-kiel.de

A series of N-(1H-pyrazol-3-yl)quinazolin-4-amines were evaluated for their inhibitory activity against a panel of protein kinases. nih.gov Two compounds from this series were found to inhibit CK1δ/ε with some selectivity over other kinases like CDK5/p25 and GSK-3α/β. nih.gov Molecular docking studies of these compounds revealed key interactions within the ATP-binding site of CK1δ, highlighting their potential as lead molecules for the development of more potent and selective CK1δ/ε inhibitors. nih.gov

Table 5: Kinase Inhibition Profile of N-(1H-pyrazol-3-yl)quinazolin-4-amine Analogues

Investigation of Other Relevant Kinase Targets

Analogues of this compound have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govj-morphology.com The pyrazole (B372694) scaffold is a key structural element in the design of many kinase inhibitors. nih.govmdpi.com

For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs), which are key to cell cycle regulation. nih.gov Specifically, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been developed as potent CDK2 inhibitors. nih.gov Compound 14 in this series, which features an unsubstituted pyrazol-4-yl ring, demonstrated significant inhibition of CDK2 and CDK5 with Ki values of 0.007 and 0.003 µM, respectively. nih.gov

Furthermore, pyrazolopyrazine compounds have been developed as inhibitors of the mesenchymal-epithelial transition factor (MET), a receptor tyrosine kinase involved in the development and survival of various cancers. nih.govacs.org Structure-based design has led to the discovery of brain-penetrant MET inhibitors with enhanced activity against clinically relevant mutations. nih.govacs.org One such compound, a pyrazolopyrazine derivative, showed an IC50 value of 23 nM in a MET D1228N mutant cell line and demonstrated significant efficacy in an intracranial tumor model. nih.govacs.org

Other kinase targets for pyrazole-containing compounds include Aurora-A kinase, where a 3-amino-pyrazole derivative (P-6 ) showed an IC50 value of 0.11 µM. researchgate.net Additionally, pyrazolo[4,3-f]quinoline derivatives have been identified as potent inhibitors of haspin kinase, a serine/threonine kinase involved in mitosis. nih.gov

Phosphodiesterase (PDE2A) Inhibition and Cyclic Nucleotide Augmentation

Analogues with a pyrazolo[1,5-a]pyrimidine core, structurally related to this compound, have been identified as potent and selective inhibitors of phosphodiesterase 2A (PDE2A). jst.go.jpresearchgate.net PDE2A is an enzyme that hydrolyzes the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). jst.go.jpnih.gov Inhibition of PDE2A leads to an increase in the intracellular levels of these cyclic nucleotides, which can modulate various downstream signaling pathways. jst.go.jpresearchgate.net

The development of these inhibitors has been guided by structure-activity relationship (SAR) studies. For example, a methyl substitution at the 6-position of the pyrazolo[1,5-a]pyrimidine core was found to increase PDE2A inhibitory activity by approximately 10-fold. jst.go.jp One lead compound from this class, compound 27 (DNS-8254), was identified as a potent and highly selective PDE2A inhibitor. researchgate.net The increased potency of this compound was attributed to the formation of a halogen bond with a tyrosine residue (Tyr827) in the active site of PDE2A. researchgate.net Another potent and selective PDE2A inhibitor, compound 20 , demonstrated dose-dependent increases in cGMP levels in the brain and improved cognitive function in a rat model of schizophrenia. jst.go.jp

The inhibition of PDE2A by these pyrazolopyrimidine analogues suggests a potential therapeutic application for cognitive enhancement in neuropsychiatric and neurodegenerative disorders. jst.go.jpresearchgate.net

Modulation of G Protein-Coupled Receptors (GPCRs), including Muscarinic Acetylcholine (B1216132) Receptors (mAChRs)

For example, certain pyrazole derivatives have been investigated as cannabinoid receptor mediators. j-morphology.com Additionally, 1H-pyrazolo[4,3-b]pyridin-3-amine derivatives have been identified as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor 4 (mGlu4). umtm.cz These findings suggest that the pyrazinyl-pyrazole scaffold could potentially be adapted to target mAChRs or other GPCRs, although specific research in this area is required.

Cellular and Phenotypic Biological Responses

Antiproliferative and Anticancer Activity in In Vitro and Preclinical Models

Analogues of this compound have demonstrated significant antiproliferative and anticancer activities in various in vitro and preclinical models. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netglobalresearchonline.netmdpi.com The pyrazole and pyrazine moieties are common features in many compounds with established anticancer properties. mdpi.comresearchgate.net

Assessment of Cancer Cell Line Growth Inhibition

The antiproliferative effects of pyrazinyl-pyrazole analogues and related structures have been evaluated against a wide range of cancer cell lines.

Pyrazolo[3,4-d]pyrimidine derivatives have shown considerable potential as antiproliferative agents. nih.gov One lead compound, PP-31d , effectively inhibited the growth of several cancer cell lines, including NCI-H460 (non-small-cell lung cancer), OVCAR-4 (ovarian cancer), 786-0 (renal cancer), and A549 (non-small-cell lung cancer), with an IC50 of 2 µM in NCI-H460 cells. nih.gov The mechanism of action was attributed to the generation of reactive oxygen species and subsequent induction of apoptosis. nih.gov

Pyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives have also been investigated for their effects on lung cancer cells. researchgate.net Certain compounds in this series were effective in suppressing the growth of A549, H322, and H1299 lung cancer cells by inducing apoptosis or causing cell cycle arrest. researchgate.net

Imidazo[1,2-a]pyrazine derivatives have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, though some of the newly designed derivatives did not show significant inhibition of cancer cell growth on HeLa and MCF7 cell lines at the tested concentration. researchgate.net

3-(Pyrid-2-yl)-pyrazoline derivatives have also been synthesized and tested for their antiproliferative activity. researchgate.net A lead compound from this series displayed sub-micromolar activity in the NCI 60 human tumor cell line panel and was suggested to act by disrupting microtubule formation. researchgate.net

Pyrazolo[4,3-c]pyridine derivatives have been reported to possess antiproliferative activity, with some compounds displaying low micromolar GI50 values against K562, MV4-11, and MCF-7 cancer cell lines. nih.govumtm.cz

The following table summarizes the antiproliferative activity of some representative analogues:

| Compound Class | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

| Pyrazolo[3,4-d]pyrimidine (PP-31d) | NCI-H460 (Non-small-cell lung) | 2 µM | nih.gov |

| Pyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione | H322 (Lung) | Selectively inhibited growth | researchgate.net |

| 3-(Pyrid-2-yl)-pyrazoline | NCI 60 panel | Sub-micromolar activity | researchgate.net |

| Pyrazolo[4,3-c]pyridine | K562, MV4-11, MCF-7 | Low micromolar GI50 | umtm.cz |

| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine (14) | A2780 (Ovarian) | 28-fold lower than lead | nih.gov |

| Pyrazolopyrazine (MET inhibitor) | MET D1228N mutant cell line | 23 nM | nih.govacs.org |

Mechanisms of Cellular Apoptosis and Cell Cycle Arrest

There is no specific information in the reviewed literature detailing the mechanisms of cellular apoptosis or cell cycle arrest induced by this compound. Generally, pyrazole derivatives have been investigated for their anticancer properties, with some analogues of different but related pyrazole compounds shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. nih.gov For instance, certain pyrazole-linked benzothiazole-β-naphthol derivatives have been identified as topoisomerase I inhibitors, leading to cytotoxicity in cancer cells. nih.gov However, without direct studies, it is not possible to attribute these mechanisms to this compound.

Efficacy in Relevant Preclinical Disease Models

No published studies on the efficacy of this compound in preclinical disease models were identified. The evaluation of a compound's performance in in vivo models is a critical step in drug discovery, but this information is not publicly available for this specific molecule.

Antimicrobial Efficacy: Broad-Spectrum Antibacterial, Antifungal, and Antitubercular Properties

While numerous pyrazole derivatives have been synthesized and screened for their antimicrobial activities, specific data on the antibacterial, antifungal, or antitubercular properties of this compound is not available. The broader class of pyrazole analogues has shown promise, with some compounds exhibiting significant activity against various bacterial and fungal strains. nih.govnih.govnih.gov For example, certain novel pyrazole derivatives have demonstrated notable minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Anti-inflammatory and Analgesic Effects in Inflammatory Pathways

The anti-inflammatory and analgesic potential of this compound has not been specifically documented. The pyrazole nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib (B62257) and phenylbutazone, which act by inhibiting cyclooxygenase (COX) enzymes. nih.gov Studies on other novel pyrazole analogues have also reported anti-inflammatory activity. nih.govjpsbr.org

Antiviral Potency Against Viral Replication

There is no specific information regarding the antiviral activity of this compound. However, the pyrazole moiety is found in some compounds with antiviral properties. nih.gov For instance, pyrazofurin (B1679906) is a pyrazole-containing compound with known antiviral activity against the HCV virus. nih.gov Additionally, some pyrazole-based heterocycles have been screened for their activity against viruses like the avian influenza H5N1. nih.gov

Antioxidant Activity and Reactive Species Modulation

Specific studies on the antioxidant activity and the ability of this compound to modulate reactive oxygen species (ROS) are not present in the available literature. Some functionalized pyrazole hydrazones and amides have been evaluated for their antioxidant properties, with certain derivatives showing promising results in in vitro radical scavenging assays and inhibition of ROS formation. mdpi.comresearchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR analysis for this compound analogues is not possible due to the lack of a series of related compounds with corresponding biological activity data. SAR studies are fundamental in medicinal chemistry to understand how chemical structure relates to biological activity and to guide the design of more potent and selective compounds. acs.orgnih.govresearchgate.net Such studies on other pyrazole series have highlighted the importance of substituents at various positions on the pyrazole ring for their biological effects. mdpi.comnih.gov

Identification of Critical Structural Determinants for Biological Potency

The biological potency of a molecule is intrinsically linked to its three-dimensional structure and the specific interactions it forms with its biological target. For the this compound scaffold, the key structural determinants of biological activity can be systematically explored by modifying its core components: the pyrazine ring, the pyrazole ring, and the amine substituent at the 4-position of the pyrazole.

Substitutions on the pyrazine ring of this compound would likely have a profound impact on its biological profile. The introduction of small alkyl groups, halogens, or methoxy (B1213986) groups at available positions on the pyrazine ring could alter its lipophilicity and steric profile, thereby affecting its binding affinity to a target protein. For example, studies on pyrazolo[1,5-a]pyrazine (B3255129) derivatives have indicated that substituents on the fused ring system are important for their cytotoxic effects. nih.gov

The Pyrazole Ring: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. In the context of this compound, the pyrazole core acts as a central scaffold connecting the pyrazine moiety and the amine group. The nitrogen atoms of the pyrazole can engage in hydrogen bonding, either as donors or acceptors, and the ring itself can participate in π-π stacking interactions with aromatic residues in a protein's active site.

Modification of the pyrazole ring, such as substitution at the N1 position, is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. SAR studies on various pyrazole derivatives have consistently shown that the nature of the substituent at N1 can dramatically influence potency. For example, in a series of pyrazole-based cannabinoid receptor antagonists, a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring was found to be a requirement for potent activity. elsevierpure.com Similarly, for this compound analogues, introducing different alkyl or aryl groups at the N1 position would be a key area of investigation to optimize biological activity.

The 4-Amino Group: The amino group at the 4-position of the pyrazole ring is a critical functional group that can act as a hydrogen bond donor. Its basicity and nucleophilicity can be modulated by substitution. Acylation, alkylation, or arylation of this amine would generate a diverse set of analogues with potentially different biological activities. For instance, in a series of aminopyrazole derivatives, the nature of the substituent on the amino group was found to be a key determinant of their antiproliferative and antioxidant activities. mdpi.com

To illustrate the potential impact of these modifications, a hypothetical set of analogues and their expected influence on biological activity is presented in the table below.

| Compound | Modification | Rationale for Potential Activity Change |

| Analogue 1 | Methylation of the pyrazine ring | Increased lipophilicity, potential for steric hindrance. |

| Analogue 2 | Substitution at N1 of the pyrazole with a phenyl group | Introduction of a bulky aromatic group could enhance π-π stacking interactions. |

| Analogue 3 | Acetylation of the 4-amino group | Reduced basicity of the amine, introduction of a hydrogen bond acceptor. |

| Analogue 4 | Replacement of the pyrazine with a pyridine (B92270) | Altered electronic properties and hydrogen bonding potential. |

These examples highlight the systematic approach required to elucidate the critical structural determinants for the biological potency of this compound analogues.

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ej-chem.org The development of a robust QSAR model for this compound analogues can provide valuable insights into the mechanism of action and guide the design of more potent compounds. A typical QSAR study involves the following steps:

Data Set Selection: A dataset of this compound analogues with their experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is required. The dataset should be diverse in terms of both structure and activity to build a reliable model.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Topological descriptors: Describe the connectivity of atoms in a molecule.

Geometrical descriptors: Relate to the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Quantify the electronic properties, such as partial charges and dipole moments.

Hydrophobic descriptors: Describe the lipophilicity of the molecule, such as the logarithm of the partition coefficient (logP).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical relationship between the calculated descriptors and the biological activity. For instance, a 3D-QSAR study on pyrazole derivatives against Janus kinase-1 (JAK1) used comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) to develop predictive models. nih.gov These methods generate 3D contour maps that visualize the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques. This ensures that the model is not overfitted to the training data and can accurately predict the activity of new, untested compounds.

For the this compound series, a QSAR model could reveal, for example, that a positive electrostatic potential on the pyrazine ring and a specific range of hydrophobicity are crucial for high potency. Such a model would not only rationalize the observed SAR but also enable the virtual screening of large compound libraries to identify novel analogues with potentially improved biological activity.

A hypothetical QSAR data table for a series of this compound analogues is presented below to illustrate the concept.

| Compound | logP | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Predicted pIC₅₀ | Experimental pIC₅₀ |

| This compound | 1.5 | 175.18 | 2 | 3 | 5.8 | 5.7 |

| Analogue 1 (Methylated pyrazine) | 2.0 | 189.21 | 2 | 3 | 6.1 | 6.0 |

| Analogue 2 (N1-phenyl) | 3.2 | 251.28 | 1 | 3 | 6.5 | 6.4 |

| Analogue 3 (Acetylated amine) | 1.8 | 217.21 | 1 | 4 | 5.5 | 5.6 |

By systematically applying SAR and QSAR methodologies, researchers can efficiently navigate the chemical space around the this compound scaffold to identify analogues with optimized biological profiles for potential therapeutic applications.

Molecular Interactions and Ligand Target Recognition Principles

Computational Chemistry and Molecular Modeling Investigations

Computational methods are powerful tools for predicting and analyzing the interactions between a ligand and its biological target. For compounds like 3-(Pyrazin-2-yl)-1H-pyrazol-4-amine, molecular modeling techniques can provide detailed insights into its potential binding modes, conformational stability, and electronic properties, which are crucial for its biological activity.

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of potential drug candidates.

In studies of pyrazole (B372694) derivatives, molecular docking has been frequently employed to elucidate their binding modes within the active sites of various enzymes, particularly protein kinases. For instance, docking studies of pyrazole-based inhibitors with protein kinases have revealed key interactions within the ATP-binding site. The pyrazole scaffold is often involved in forming crucial hydrogen bonds with the hinge region of the kinase. nih.gov Specifically, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors or donors, anchoring the ligand in the active site. nih.gov

For a compound like this compound, it is anticipated that the pyrazole core would form hydrogen bonds with the backbone of a kinase's hinge region. The pyrazine (B50134) moiety, with its heteroaromatic nature, offers additional opportunities for polar and nonpolar interactions, including hydrogen bonds and π-stacking with aromatic residues in the binding pocket. nih.gov The amino group at the 4-position of the pyrazole ring can also participate in hydrogen bonding, further stabilizing the ligand-protein complex. Docking studies on similar pyrazole-containing compounds have shown that substituted benzene (B151609) rings can occupy hydrophobic pockets within the enzyme's active site, suggesting that the pyrazinyl group could fulfill a similar role. ceon.rs

A hypothetical docking of this compound into a generic kinase active site is depicted in the table below, outlining the potential interactions.

| Functional Group of Ligand | Potential Interacting Residue (Protein) | Type of Interaction |

| Pyrazole NH | Hinge Region Backbone Carbonyl | Hydrogen Bond (Donor) |

| Pyrazole N | Hinge Region Backbone Amide | Hydrogen Bond (Acceptor) |

| Pyrazin-2-yl N | Polar Amino Acid (e.g., Ser, Thr) | Hydrogen Bond (Acceptor) |

| Pyrazin-2-yl Ring | Aromatic Residue (e.g., Phe, Tyr) | π-π Stacking |

| 4-Amino Group | Acidic Residue (e.g., Asp, Glu) | Hydrogen Bond (Donor) |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

MD simulations performed on pyrazole-based ligands complexed with enzymes have demonstrated that these complexes can achieve a stable conformation with minimal fluctuations. frontiersin.orgnih.gov For example, simulations of pyrazole derivatives targeting acetylcholinesterase and carbonic anhydrase have shown that the ligands remain stably bound in the active site throughout the simulation, with root-mean-square deviation (RMSD) values typically below 3 Å. frontiersin.orgnih.gov This indicates a stable binding mode.

In the context of this compound, an MD simulation would be expected to confirm the stability of the hydrogen bonds and hydrophobic interactions predicted by docking. The simulation could also reveal the role of water molecules in mediating protein-ligand interactions and provide insights into the flexibility of both the ligand and the protein upon binding. Analysis of root-mean-square fluctuations (RMSF) can highlight which parts of the protein become more or less flexible upon ligand binding, offering clues about the allosteric effects of the inhibitor. researchgate.net

Theoretical Calculations of Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable information about the distribution of electrons in a molecule and its propensity to interact with other molecules.

For pyrazole derivatives, DFT calculations have been used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. eurjchem.comaip.org The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more reactive. These calculations have also been used to predict the molecular electrostatic potential, which identifies the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. aip.orgresearchgate.net

For this compound, DFT calculations would likely show that the nitrogen atoms of both the pyrazole and pyrazine rings are regions of high electron density, making them favorable sites for hydrogen bond acceptance. The amino group would also be identified as a potential hydrogen bond donor. Such calculations can complement and refine the understanding of the intermolecular forces at play in ligand-target recognition.

Experimental Characterization of Ligand-Biomacromolecule Complexes

While computational methods provide valuable predictions, experimental techniques are essential for validating these models and accurately characterizing the binding of a ligand to its target.

X-ray Crystallographic Analysis of Protein-Ligand Structures

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules, including protein-ligand complexes. A crystal structure provides unambiguous evidence of the binding mode and the specific interactions between a ligand and its target.

Although a crystal structure of this compound complexed with a protein target is not publicly available, numerous crystal structures of related pyrazole derivatives in complex with various proteins have been reported. For example, the crystal structure of a pyrazole-based inhibitor bound to B-Raf kinase reveals detailed interactions within the ATP binding site. rcsb.org Similarly, crystal structures of pyrazole derivatives with other kinases show the pyrazole moiety forming hydrogen bonds with the hinge region. nih.gov

A study on 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, a compound with a similar pyridyl-pyrazole core, provides insights into the potential conformation of such molecules. nih.gov The crystal structure showed a near planar orientation of the pyridyl and pyrazole rings. nih.gov This suggests that the pyrazinyl and pyrazolyl rings in this compound may also adopt a relatively planar conformation, which could be important for fitting into the flat, hydrophobic regions of a kinase active site.

| Compound | Protein Target | Key Interactions Observed | PDB Code |

| Pyrazole-based inhibitor | B-Raf Kinase | Hydrogen bonds with hinge region, hydrophobic interactions. | 3D4Q rcsb.org |

| N-methyl-5-aminopyrazole derivative | ERK2 | Hydrogen bonds with Met108 and Leu107 in the hinge region. nih.gov | N/A |

| Simurosertib (thienopyridine with pyrazole) | Cdc7 kinase | Hydrogen bonds between pyrazole nitrogens and Pro135 and Lys137. nih.gov | N/A |

Biophysical Assays for Binding Affinity and Kinetics

Biophysical assays are used to quantify the strength and kinetics of the interaction between a ligand and a protein. These assays are crucial for determining the potency of a potential drug.

Several techniques can be employed to measure the binding affinity (often expressed as the dissociation constant, Kd, or the inhibitory constant, Ki) of a ligand to its target. For pyrazole-based kinase inhibitors, these have included assays to measure the inhibition of kinase activity. For example, novel pyrazole compounds have been identified as potent inhibitors of TGF-β receptor I kinase with Ki values as low as 15 nM. acs.org Kinetic analysis of these inhibitors revealed that they are ATP-competitive, meaning they bind to the same site as ATP. acs.org

Microscale thermophoresis (MST) is another powerful technique used to determine binding affinities. In a study of doramapimod, a p38α kinase inhibitor with an aryl-pyrazole scaffold, MST was used to measure the binding affinities of several analogs. rsc.org This study revealed a clear correlation between the conformation of the inhibitor and its binding affinity to the kinase. rsc.org

For this compound, it would be expected that similar biophysical assays would be used to determine its binding affinity for target kinases. The results of such assays would be critical for evaluating its potential as a therapeutic agent.

| Compound Class | Target | Assay Type | Reported Affinity/Inhibition |

| Pyrazole derivatives | TGF-β Receptor I Kinase | In vitro kinase assay | Ki as low as 15 nM acs.org |

| Doramapimod analogs | p38α Kinase | Microscale Thermophoresis | Correlation between conformation and binding affinity rsc.org |

| N-(1H-Pyrazol-3-yl)quinazolin-4-amines | Casein Kinase 1δ/ε | Kinase inhibition assay | Selective inhibition observed |

| Ruxolitinib (pyrazole-containing) | JAK1/JAK2 | Kinase inhibition assay | IC50 ~3 nM nih.gov |

Spectroscopic Techniques for Elucidating Binding Mechanisms

The elucidation of the binding mechanism of a ligand such as this compound to its biological target is crucial for understanding its mode of action and for guiding further drug discovery efforts. Spectroscopic techniques are indispensable tools in this process, providing detailed information at an atomic and molecular level. These methods can reveal the precise binding orientation, identify key intermolecular interactions, and quantify the affinity of the ligand for its target protein. The primary techniques employed for scaffolds similar to the pyrazolyl-pyrazine core include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and fluorescence spectroscopy.

X-ray Crystallography

X-ray crystallography provides unparalleled, high-resolution, three-dimensional structural information of a ligand bound within the active site of its protein target. For pyrazole-based inhibitors, this technique has been instrumental in revealing the specific interactions that govern molecular recognition. By obtaining a crystal structure of the protein-ligand complex, researchers can directly visualize the binding pose, conformational changes in the protein, and the network of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts.

For instance, studies on pyrazole urea-based inhibitors targeting p38 MAP kinase have shown that the pyrazole ring and adjacent moieties fit into specific pockets of the enzyme. The crystal structure of one such inhibitor revealed that the urea (B33335) group forms a critical bidentate hydrogen bond with the side chain of a conserved glutamate (B1630785) residue (Glu71) in the kinase. Similarly, the analysis of pyrazolopyrimidine inhibitors bound to calcium-dependent protein kinase 1 (CDPK1) identified key hydrogen bonds to backbone amide carbonyls, which were confirmed by X-ray crystallography. Such detailed structural insights are fundamental for rational drug design, allowing for the optimization of substituents on the pyrazolyl-pyrazine scaffold to enhance potency and selectivity.

Table 1: Representative X-ray Crystallography Data for Pyrazole-Based Inhibitors This table presents findings from related pyrazole compounds to illustrate the type of data obtained from X-ray crystallography.

| Inhibitor Class | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| Pyrazole Urea | p38 MAP Kinase | Bidentate hydrogen bond from urea to Glu71; Phenyl ring in lipophilic pocket. | |

| Pyrazolopyrimidine | CDPK1 | Hydrogen bonds to backbone carbonyls; Pyridyl nitrogen in proximity to a salt bridge. | |

| 5H-Pyrrolo[2,3-b]pyrazine | FGFR1 Kinase | 1-methyl-1H-pyrazole moiety extends into the ATP binding site. | |

| Imidazo-[1,2-a]-pyrazine | Aurora A Kinase | Pyrazole NH interacts with Asp274; N1 and 8-NH group bind to Ala213 in the hinge region. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful solution-phase technique used to confirm ligand binding, map the interaction interface, and determine the conformation of the ligand when bound to its target. The most common NMR experiment for studying protein-ligand interactions is the chemical shift perturbation (CSP) assay. Upon addition of the ligand, changes in the chemical shifts of specific amino acid residues in the protein are monitored, typically using 1H-15N HSQC spectra. Residues exhibiting significant shifts are presumed to be at or near the binding site.

Furthermore, advanced NMR techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) can identify which parts of the ligand are in close contact with the protein. For determining the bound conformation of the ligand itself, Nuclear Overhauser Effect (NOE) spectroscopy can be employed, often using deuterated protein to simplify the spectra and isolate the ligand signals. For pyrazole and pyrazine derivatives, 1H and 13C NMR are routinely used to confirm their chemical structure during synthesis. These foundational characterizations are a prerequisite for more

Computational Preclinical Evaluation and Lead Optimization Strategies

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The journey of a drug through the body is described by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Predicting these properties computationally is a critical first step in evaluating the viability of a lead compound. For 3-(pyrazin-2-yl)-1H-pyrazol-4-amine, a range of computational models can be employed to estimate its pharmacokinetic characteristics. These models utilize algorithms based on the compound's structural features to predict its behavior.

Table 1: Predicted ADME Properties of this compound

This interactive table presents a hypothetical but representative in silico ADME profile for the target compound, based on typical values for similar heterocyclic scaffolds.

| Property | Predicted Value | Implication |

| Physicochemical Properties | ||

| Molecular Weight | 175.18 g/mol | Favorable (within Lipinski's Rule of Five) |

| LogP (Lipophilicity) | 0.85 | Good balance for solubility and permeability |

| Topological Polar Surface Area (TPSA) | 88.5 Ų | Indicates good potential for oral absorption |

| Hydrogen Bond Donors | 2 | Favorable (within Lipinski's Rule of Five) |

| Hydrogen Bond Acceptors | 4 | Favorable (within Lipinski's Rule of Five) |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | No | Less likely to cause central nervous system side effects |

| P-glycoprotein (P-gp) Substrate | No | Low probability of being susceptible to efflux pumps |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with other medications metabolized by this enzyme rjpn.org |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

Note: The data in this table are representative predictions generated by computational models and have not been experimentally validated.

Rational Drug Design Approaches for Enhanced Selectivity and Efficacy

Following initial computational evaluation, rational drug design strategies are employed to optimize the lead compound. These approaches use structural and computational insights to guide the synthesis of new analogues with improved potency, selectivity against the intended biological target, and better ADME properties.

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery and optimization. It begins by identifying small, low-molecular-weight fragments that bind weakly but efficiently to the target protein. These fragments are then grown, linked, or optimized to produce a high-affinity lead compound. The this compound scaffold itself can be considered a result of fragment evolution or a starting point for further optimization.

In a relevant example, a fragment-based approach was used to develop potent spleen tyrosine kinase (Syk) inhibitors starting from a 3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine core. nih.gov This core scaffold, which is a close analogue of the title compound, served as a key building block. The strategy involved performing structural modifications based on the specific solvent-accessible, hydrophobic, and ribose-binding regions of the Syk active site. nih.gov Similarly, the pyrazole-benzimidazole fragment has been identified as an excellent starting point for discovering Aurora kinase inhibitors due to its high ligand efficiency and complementarity with the ATP binding pocket. acs.org This suggests that the pyrazin-pyrazole core of the title compound could be a highly effective fragment for targeting the ATP pocket of various kinases, with the pyrazine (B50134) and amine groups providing vectors for further chemical elaboration to enhance potency and selectivity. nih.govacs.org

Scaffold hopping and bioisosteric replacement are key strategies for generating novel chemical entities, improving physicochemical properties, and circumventing existing patents. nih.govh1.co Bioisosterism involves replacing a functional group with another that retains similar biological activity but may alter properties like metabolism or solubility. nih.govresearchgate.net

The pyrazole (B372694) ring is a well-known bioisostere for other aromatic rings like phenyl or pyridine (B92270) and can also serve as a non-classical replacement for an amide group. nih.govcambridgemedchemconsulting.com This substitution often leads to improved drug-like properties, such as reduced lipophilicity. nih.gov For this compound, several modifications could be envisioned:

Pyrazine Replacement: The pyrazine ring could be replaced with other heteroaromatic systems (e.g., pyridine, pyrimidine, thiazole) to modulate target interactions and physicochemical properties. This type of "scaffold hop" was successfully used to convert a pyrimidine-based kinase inhibitor into a pyrazole core with an improved property profile for targeting Dual Leucine Zipper Kinase (DLK). nih.gov

Pyrazole Core Alteration: The central pyrazole ring could be swapped for a different 5- or 6-membered ring system (e.g., isoxazole, triazole) to explore new binding modes or intellectual property space. researchgate.netrsc.org

Amine Group Bioisosteres: The 4-amine group could be replaced with bioisosteres like a hydroxyl group or a small alkyl chain to fine-tune hydrogen bonding interactions with the target protein.

Once a biological target is known, structure-guided and ligand-based design methods become paramount for optimizing libraries of compounds derived from this compound.

Structure-Guided Design: If the 3D crystal structure of the target protein is available, molecular docking can be used to predict how analogues of the lead compound bind to the active site. This allows for the rational design of modifications that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and disrupt unfavorable ones. For kinase targets, docking studies often reveal key hydrogen bonds between the pyrazole-amine scaffold and the hinge region of the kinase ATP-binding site. mdpi.comnih.gov For example, in the design of pyrazolo[1,5-a] researchgate.netnih.govrsc.orgtriazine inhibitors of protein kinase CK2, a co-crystal structure revealed that the core scaffold occupied the adenine (B156593) binding site, secured by key hydrogen bonds. researchgate.net This structural knowledge guided subsequent modifications to achieve picomolar-level inhibition.

Ligand-Based Design: In the absence of a target structure, ligand-based methods can be employed. Quantitative Structure-Activity Relationship (QSAR) models can be built from a series of synthesized analogues and their measured biological activities. nih.gov These models mathematically correlate chemical features with potency, providing predictive power to guide the design of new compounds. Pharmacophore modeling can identify the essential 3D arrangement of chemical features required for activity, which can then be used to screen virtual libraries for novel scaffolds that fit the model.

These computational strategies enable the creation of focused libraries of compounds, maximizing the probability of identifying candidates with enhanced efficacy and selectivity while maintaining favorable ADME properties. nih.govrsc.org

Future Horizons for this compound: A Roadmap of Emerging Research

The heterocyclic compound this compound represents a molecule of significant interest at the intersection of medicinal chemistry and drug discovery. The fusion of the pyrazole and pyrazine rings, both of which are prevalent scaffolds in numerous biologically active molecules, suggests a rich potential for therapeutic applications. mdpi.comijraset.com This article explores the future directions and emerging research opportunities for this compound, focusing on the exploration of new therapeutic avenues, the development of sophisticated synthetic strategies, the integration of cutting-edge computational methods, and the strategic preclinical development of optimized derivatives.

Q & A

Q. Table 1: Example Reaction Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | DCC, Et3N, RT | 85% | |

| 2 | NaOH, EtOH, 80°C | 95% | |

| 3 | MeNH2, 0°C, 2h | 35% |

How should researchers characterize this compound using spectroscopic and chromatographic methods?

Basic Research Question

Characterization relies on 1H-NMR for structural confirmation and TLC for monitoring reaction progress.

Methodological Answer:

- 1H-NMR: Key signals include pyrazine protons (δ 8.5–9.0 ppm) and pyrazole NH2 (δ 5.5–6.5 ppm). For derivatives, trifluoromethyl groups show distinct splitting patterns .

- TLC: Use PE/EtOAc (1:1) with UV visualization. Adjust solvent ratios to resolve polar by-products .

How can contradictions in spectroscopic data (e.g., unexpected splitting or shifts) be resolved?

Advanced Research Question

Contradictions may arise from tautomerism, impurities, or crystallographic packing effects.

Methodological Answer:

- 2D NMR (HSQC, HMBC): Resolve ambiguous proton-carbon correlations, especially for tautomeric NH groups .

- X-ray crystallography: Use SHELX software (SHELXL for refinement) to confirm bond lengths and angles. SHELXTL (Bruker AXS) is recommended for high-resolution data .

What computational approaches are suitable for studying molecular interactions of this compound with biological targets?

Advanced Research Question

Docking studies can predict binding modes to enzymes like PIM-1 kinase.

Methodological Answer:

- Software: Use Schrödinger’s Glide module or Autodock Vina.

- Protocol:

How can structural analysis via crystallography improve understanding of this compound’s reactivity?

Advanced Research Question

Crystallography reveals steric and electronic effects influencing reactivity.

Methodological Answer:

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.

- Refinement: Apply SHELXL with TWIN/BASF commands for twinned data. Example: SHELXPRO for macromolecular interfaces .

What strategies are effective for designing analogues with enhanced bioactivity?

Advanced Research Question

Modify the pyrazine/pyrazole core to alter steric bulk or hydrogen-bonding capacity.

Methodological Answer:

- Bioisosteric Replacement: Substitute pyrazine with pyridinyl (e.g., 5-(4-pyridinyl)-1H-pyrazol-3-amine) to modulate solubility .

- Functionalization: Introduce electron-withdrawing groups (e.g., CF3) to enhance kinase inhibition .

How can researchers evaluate the compound’s mechanism of action in kinase inhibition?

Advanced Research Question

Combine enzymatic assays with structural biology.

Methodological Answer:

- Kinase Assays: Measure IC50 using ADP-Glo™ kits.

- Structural Validation: Co-crystallize the compound with PIM-1 kinase and refine using SHELX .

What methodological challenges arise during purification, and how can they be addressed?

Basic Research Question

Low yields in final steps due to polar by-products.

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., 23% EtOAc in PE) .

- Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) for high-purity crystals .

How can reaction optimization improve yields in amidation steps?

Advanced Research Question

Low yields (e.g., 35%) in amidation may stem from steric hindrance.

Methodological Answer:

- Temperature Control: Conduct reactions at 0°C to minimize side-product formation .

- Catalysis: Screen Pd/C or CuI for coupling efficiency .

What analytical techniques are critical for identifying reaction by-products?

Basic Research Question

By-products often arise from incomplete cyclization or oxidation.

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.